molecular formula C19H12BrFN6O3 B2957437 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207031-52-4

1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2957437
CAS No.: 1207031-52-4
M. Wt: 471.246
InChI Key: TWVUHXSUIPSQPF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-(2-bromophenyl)-1,2,4-oxadiazole moiety at the 1-position and a 4-fluorophenyl group at the 5-position. Synthesized via 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and maleimide derivatives, its structure was confirmed through spectroscopic methods (IR, NMR) and elemental analysis . The 2-bromophenyl and 4-fluorophenyl substituents impart distinct electronic and steric properties, likely influencing biological activity and pharmacokinetics.

Properties

IUPAC Name

3-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN6O3/c20-13-4-2-1-3-12(13)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)11-7-5-10(21)6-8-11/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUHXSUIPSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and lipophilicity compared to chlorine or fluorine could improve membrane permeability but may increase toxicity risks .
  • Heterocyclic Core : The pyrrolo-triazole-dione system in the target compound differs from pyrrolo-pyrimidine derivatives (e.g., Compound 3 ), which exhibit stronger HepG2 inhibition (IC₅₀: 2.03 µM). This suggests the triazole-dione core may prioritize anti-parasitic over anticancer activity.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The oxadiazole moiety is prone to hydrolysis, but bromine’s steric bulk may slow degradation compared to chlorinated analogues .

Mechanism of Action

The target compound’s 1,2,3-triazole moiety may mimic tranexamic acid (TXA) by binding to lysine sites on plasminogen, suggesting antifibrinolytic activity . However, its fused pyrrolo-triazole-dione core could introduce unique interactions with protozoal enzymes (e.g., Leishmania trypanothione reductase) .

Biological Activity

The compound 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties and biological activities based on diverse sources.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C26H25BrN4O
  • Molecular Weight : 489.41 g/mol
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 0
  • Rotatable Bonds : 6
  • LogP (Partition Coefficient) : 5.277
  • Water Solubility : LogSw -5.69

These properties suggest a relatively lipophilic compound with moderate solubility in water.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of triazoles and oxadiazoles can inhibit cancer cell proliferation. For instance, compounds containing the triazole moiety have been reported to possess significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity : Compounds with oxadiazole structures have demonstrated antibacterial and antifungal properties. For example, certain oxadiazole derivatives were effective against gram-positive and gram-negative bacteria .

Anticancer Activity

A study evaluated the anticancer effects of related oxadiazole derivatives on human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116). The results indicated that these compounds exhibited IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-727.3
Oxadiazole Derivative BHCT-1166.2

These findings suggest that the presence of the oxadiazole ring enhances the anticancer potential of these compounds .

Antimicrobial Activity

Another study assessed the antimicrobial properties of various triazole and oxadiazole derivatives. The results indicated that certain derivatives showed promising activity against pathogenic bacteria:

CompoundPathogenZone of Inhibition (mm)
Triazole Derivative CE. coli15
Oxadiazole Derivative DS. aureus18

This demonstrates the potential for these compounds in developing new antimicrobial agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting enzymes crucial for cancer cell survival.
  • Induction of Apoptosis : Certain compounds can trigger programmed cell death in cancer cells through various signaling pathways.

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